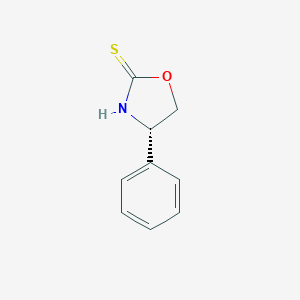

(S)-4-Phenyl-1,3-oxazolidine-2-thione

Description

Properties

IUPAC Name |

(4S)-4-phenyl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c12-9-10-8(6-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIJIGQKFDZTNC-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=S)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461189 | |

| Record name | (4S)-4-Phenyl-1,3-oxazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190970-57-1 | |

| Record name | (4S)-4-Phenyl-1,3-oxazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (S)-4-Phenyl-1,3-oxazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Phenyl-1,3-oxazolidine-2-thione , a chiral auxiliary of significant interest in asymmetric synthesis, possesses a unique set of physical properties that are critical for its effective application in the laboratory and in the development of novel chemical entities. This guide provides a comprehensive overview of these properties, supported by experimental data and established analytical protocols, to empower researchers in their synthetic endeavors.

Molecular Structure and Key Physicochemical Properties

This compound, with the CAS Number 190970-57-1, is a five-membered heterocyclic compound featuring a phenyl group at the stereogenic center, an oxygen and a nitrogen atom within the ring, and a thiocarbonyl group. Its molecular formula is C₉H₉NOS, corresponding to a molecular weight of 179.24 g/mol .[1]

The inherent chirality of this molecule, conferred by the (S)-configuration at the C4 position, is fundamental to its utility in controlling the stereochemical outcome of chemical reactions. The phenyl substituent plays a crucial role in establishing a rigid conformational bias, which is essential for high diastereoselectivity in asymmetric transformations.

A summary of the key physical properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NOS | [1] |

| Molecular Weight | 179.24 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Not consistently reported | [2] |

| Boiling Point | 272.0 °C at 760 mmHg | [3][4] |

| Specific Rotation | +77° (c = 0.2 in Chloroform) | [2][5] |

| Solubility | Soluble in benzene and chloroform. Insoluble in water (may hydrolyze). | [4] |

It is important to note that while a boiling point has been reported, the melting point is not consistently available from commercial suppliers, with some sources indicating "N/A".[2] This suggests that the compound may decompose upon melting or that a definitive value has not been widely established. Researchers are advised to determine the melting point experimentally for their specific batch. Solubility is generally reported in organic solvents like benzene and chloroform, with insolubility in water.[4]

Optical Activity: A Defining Characteristic

The specific rotation is a critical parameter for confirming the enantiopurity of this compound. The positive value of +77° indicates that it is dextrorotatory, rotating the plane of polarized light to the right.

Experimental Protocol: Determination of Specific Rotation

Objective: To measure the specific rotation of a sample of this compound to verify its enantiomeric purity.

Materials:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

1 dm polarimeter cell

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

This compound sample

-

Chloroform (spectroscopic grade)

Procedure:

-

Solution Preparation: Accurately weigh a precise amount of the this compound sample (e.g., 20 mg) and transfer it to a 10 mL volumetric flask. Dissolve the sample in chloroform and dilute to the mark. This will give a concentration of 0.2 g/100 mL (or 0.002 g/mL).

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent (chloroform) in the polarimeter cell. The reading should be zero.

-

Sample Measurement: Rinse the polarimeter cell with the prepared sample solution and then fill it, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter and record the observed rotation (α).

-

Calculation: Calculate the specific rotation [α] using the following formula:

[α] = α / (l × c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (1 dm).

-

c is the concentration of the solution in g/mL.

-

Trustworthiness: The accuracy of the specific rotation measurement is contingent on the precise preparation of the solution, the calibration of the polarimeter, and maintaining a constant temperature (typically 20°C or 25°C). The result should be compared to the literature value to assess the enantiomeric excess of the sample.

Spectroscopic Profile

The structural elucidation and confirmation of this compound rely heavily on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. Key expected signals include:

-

A multiplet in the aromatic region (approximately 7.2-7.4 ppm) corresponding to the protons of the phenyl group.

-

A multiplet for the proton at the chiral center (C4-H).

-

Multiplets for the two diastereotopic protons on the C5 carbon of the oxazolidine ring.

-

A broad singlet for the N-H proton.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments. Expected signals would include:

-

A signal for the thiocarbonyl carbon (C=S), typically found downfield.

-

Signals for the carbon atoms of the phenyl group.

-

Signals for the two carbons of the oxazolidine ring (C4 and C5).

Experimental Protocol: NMR Sample Preparation

Objective: To prepare a sample of this compound for ¹H and ¹³C NMR analysis.

Materials:

-

NMR tube (5 mm) and cap

-

This compound sample (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

Pasteur pipette and bulb

-

Small vial

Procedure:

-

Dissolution: In a small, clean, and dry vial, weigh the appropriate amount of the sample. Add approximately 0.6-0.7 mL of CDCl₃ to dissolve the solid.

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.

-

Transfer: Carefully transfer the clear solution into the NMR tube using a Pasteur pipette.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

Trustworthiness: The quality of the NMR spectrum is highly dependent on the purity of the sample and the deuterated solvent, as well as the homogeneity of the magnetic field. Ensuring the sample is fully dissolved and free of paramagnetic impurities is crucial for obtaining sharp, well-resolved signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

-

N-H stretch: A peak in the region of 3100-3300 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Peaks just above and below 3000 cm⁻¹.

-

C=S stretch (thiocarbonyl): A strong absorption band typically in the range of 1200-1050 cm⁻¹.

-

C-O stretch: A peak in the fingerprint region, likely around 1000-1300 cm⁻¹.

-

C-N stretch: An absorption in the fingerprint region.

-

Aromatic C=C bends: Peaks in the 1450-1600 cm⁻¹ region.

Experimental Protocol: FTIR Sample Preparation (KBr Pellet Method)

Objective: To prepare a solid sample of this compound for analysis by Fourier-Transform Infrared (FTIR) spectroscopy.

Materials:

-

FTIR spectrometer

-

Agate mortar and pestle

-

Hydraulic press and pellet die

-

This compound sample (1-2 mg)

-

Potassium bromide (KBr), IR grade (approx. 100-200 mg)

Procedure:

-

Grinding: Place a small amount of the sample and KBr in the agate mortar and grind them together until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to the pellet die and apply pressure using the hydraulic press to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Trustworthiness: The quality of the IR spectrum depends on the homogeneity of the sample-KBr mixture and the transparency of the pellet. An opaque or cloudy pellet can lead to scattering of the IR beam and a poor-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (179.24). Common fragmentation patterns for oxazolidine-containing structures may involve cleavage of the ring.

Experimental Protocol: Mass Spectrometry Sample Preparation (Direct Infusion)

Objective: To prepare a sample of this compound for mass spectral analysis.

Materials:

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

-

Syringe pump and syringe

-

This compound sample

-

Suitable solvent (e.g., methanol or acetonitrile)

Procedure:

-

Solution Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with the ionization source.

-

Infusion: Load the sample solution into a syringe and place it in the syringe pump. Infuse the sample directly into the mass spectrometer at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum.

Trustworthiness: The choice of solvent and ionization method is crucial for obtaining a good quality mass spectrum. The concentration of the sample should be optimized to avoid signal suppression or saturation of the detector.

Logical Relationships and Workflows

The characterization of the physical properties of this compound follows a logical workflow, starting from basic identification to detailed structural confirmation.

Caption: Workflow for the comprehensive physical characterization of this compound.

Conclusion

A thorough understanding of the physical properties of this compound is paramount for its successful application as a chiral auxiliary. This guide has provided a detailed overview of its key characteristics, including molecular structure, optical activity, and spectroscopic profile. The experimental protocols outlined herein offer a framework for researchers to independently verify these properties and ensure the quality and suitability of this important synthetic tool. As with any chemical substance, it is crucial to consult the Safety Data Sheet (SDS) before handling.

References

-

(4S)-4-phenyl-1,3-oxazolidine-2-thione - MOLBASE. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. -ç»´å¤å©äºç½ç«vic [plusultragallery.com]

- 3. (4S)-4-phenyl-1,3-oxazolidine-2-thione190970-57-1,Purity98%_Achemo Scientific Limited [molbase.com]

- 4. cas 190970-57-1|| where to buy (S)-4-phenyloxazolidine-2-thione [english.chemenu.com]

- 5. (S)-4-苯基-1,3-恶唑烷-2-硫酮 | 190970-57-1 [m.chemicalbook.com]

An In-Depth Technical Guide to (S)-4-Phenyl-1,3-oxazolidine-2-thione: A Chiral Auxiliary in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Pharmaceutical Sciences

In the landscape of modern drug development, the stereochemical architecture of a molecule is paramount. The biological activity of a therapeutic agent is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. This necessitates the development of robust and efficient methods for asymmetric synthesis—the selective production of a single enantiomer of a chiral molecule. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting stereochemical control to a reaction before being cleaved to reveal the desired enantiomerically pure product.

This technical guide provides a comprehensive overview of (S)-4-Phenyl-1,3-oxazolidine-2-thione, a highly effective chiral auxiliary employed in the synthesis of complex pharmaceutical agents. We will delve into its synthesis, spectroscopic characterization, and critically, its application in asymmetric synthesis, with a particular focus on its role in the production of the HIV protease inhibitor, Darunavir. This guide is intended to serve as a practical resource for researchers and scientists in the field of drug development, offering both theoretical insights and actionable experimental protocols.

Physicochemical Properties and Spectroscopic Data

This compound, with the CAS number 190970-57-1 , is a white to off-white crystalline solid. Its molecular structure, featuring a phenyl group at the stereogenic center of the oxazolidinone ring and a thione group, is key to its efficacy as a chiral auxiliary.

| Property | Value | Reference |

| CAS Number | 190970-57-1 | N/A |

| Molecular Formula | C₉H₉NOS | N/A |

| Molecular Weight | 179.24 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 121–122 °C | [1] |

| Optical Rotation [α]D | -70.4 (c = 0.27, CHCl₃) | [1] |

Spectroscopic Data

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques.

¹H NMR (400 MHz, CDCl₃): δ 8.17 (s, 1H), 7.43-7.33 (m, 5H), 5.13-5.09 (m, 1H), 4.99-4.94 (m, 1H), 4.38-4.34 (m, 1H).[2]

¹³C NMR (100 MHz, CDCl₃): δ 189.7, 138.0, 129.3, 129.1, 126.3, 77.7, 60.2.[1]

Note: The provided ¹³C NMR data is for the closely related (R)-enantiomer. The chemical shifts for the (S)-enantiomer are expected to be identical.

Synthesis of this compound: A Greener Approach

The synthesis of this compound is typically achieved through a two-step process starting from the readily available (S)-phenylglycinol. A modern and greener approach avoids the use of highly toxic reagents like carbon disulfide.[2]

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound[2]

Step 1: Synthesis of (S)-4-Phenyl-2-oxazolidinone

-

Under a nitrogen atmosphere, dissolve (S)-4-phenyl-2-oxazolidinone (25g, 0.153 mol) and high-purity sulfur (5.2g, 0.161 mol) in a suitable reaction flask.

-

At room temperature, add a 30% aqueous solution of ammonium polysulfide (87.8g, 0.161 mol) dropwise.

-

After the addition is complete, raise the temperature to 40-50 °C and stir the reaction for 8 hours. Monitor the reaction progress by TLC until the starting material is consumed (less than 0.5% remaining).

-

Cool the reaction mixture to room temperature and filter.

-

To the filtrate, add water and methyl tert-butyl ether (MTBE) and perform a liquid-liquid extraction. Separate the layers and extract the aqueous phase again with MTBE.

-

Combine the organic layers and concentrate under reduced pressure.

-

Recrystallize the crude product from a mixture of n-heptane and ethyl acetate (6:1) to yield (S)-4-phenyl-2-oxazolidinethione.

-

Filter the crystals and dry to obtain the final product. The reported yield is 91.6% with a purity of 99.2% by HPLC.

Application in Asymmetric Synthesis: The Case of Darunavir

This compound has proven to be a highly effective chiral auxiliary in various asymmetric transformations, including aldol additions, alkylations, and Michael additions. Its utility is exemplified in the synthesis of Darunavir, a potent HIV protease inhibitor.[1][3][4]

Asymmetric Aldol Reaction in the Synthesis of a Darunavir Intermediate

The key step involves a titanium tetrachloride-mediated asymmetric glycolate aldol addition reaction. The bulky phenyl group of the chiral auxiliary effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face and thereby establishing the desired stereochemistry at the newly formed stereocenters.

Workflow for the Asymmetric Aldol Reaction

Sources

- 1. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]

- 3. "An ( R )-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-D" by Jordan Michael Witte [ir.library.illinoisstate.edu]

- 4. "Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir a" by Jordan M. Witte, Emmanuel Ayim et al. [ir.library.illinoisstate.edu]

(S)-4-Phenyl-1,3-oxazolidine-2-thione molecular weight

An In-Depth Technical Guide to (S)-4-Phenyl-1,3-oxazolidine-2-thione: A Powerful Chiral Auxiliary in Asymmetric Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This compound has emerged as a formidable chiral auxiliary in the field of asymmetric synthesis, offering unique advantages in the stereocontrolled construction of complex molecules. As a sulfur-containing analogue of the renowned Evans oxazolidinone auxiliaries, it provides chemists with a specialized tool for achieving high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of its molecular characteristics, a robust and environmentally conscious synthesis protocol, its mechanism of stereochemical control, and its proven applications in modern drug discovery and development.

Introduction: The Need for Precision in Chirality

In pharmaceutical and life sciences research, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single desired enantiomer is a cornerstone of modern drug development.

Chiral auxiliaries are reusable chemical entities that temporarily attach to a substrate, guide a chemical reaction to produce a specific stereoisomer, and are subsequently removed. This compound belongs to this critical class of molecules. Derived from (S)-phenylglycinol, its rigid heterocyclic structure and the stereodirecting influence of the C4-phenyl group make it an exemplary tool for asymmetric synthesis, particularly in aldol, alkylation, and acylation reactions. This guide will delineate the technical attributes that establish it as a valuable asset for researchers and drug development professionals.

Physicochemical and Structural Properties

The precise molecular architecture of this compound is fundamental to its function. The replacement of the carbonyl oxygen in its oxazolidinone counterpart with a larger, more polarizable sulfur atom subtly alters the steric and electronic environment, which can be exploited to enhance or modify stereochemical outcomes.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NOS | [1][2][3] |

| Molecular Weight | 179.24 g/mol | [1][2][3][4] |

| CAS Number | 190970-57-1 | [1][2][4] |

| Appearance | White to off-white solid | [5] |

| Optical Activity | [α]D/20: +77 ± 3° (c=0.2 in CHCl₃) | [2] |

| Purity (Typical) | ≥98.0% | [2] |

| Boiling Point | 272.0 °C at 760 mmHg | [3][4] |

| Density | 1.27 g/cm³ | [3] |

Synthesis Protocol: A Greener Approach

Historically, the synthesis of related thiones involved hazardous reagents such as carbon disulfide. Modern protocols prioritize safety and environmental responsibility. The following method, adapted from patent literature, describes the efficient conversion of the corresponding oxazolidinone to the target thione, avoiding highly toxic materials.[6]

Rationale for Method Selection

This two-step process begins with the well-established synthesis of (S)-4-phenyl-2-oxazolidinone, followed by a thionation reaction. The key innovation is the use of sulfur with ammonium polysulfide, which serves as a safe and effective sulfur transfer agent, making the process more amenable to scale-up and aligning with green chemistry principles.[6] Traditional methods using Lawesson's reagent or P₄S₁₀ can be effective but introduce phosphorus waste streams and are often conducted in high-boiling, difficult-to-remove solvents.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Protocol

Step 1: Synthesis of (S)-4-Phenyl-2-oxazolidinone (Precursor)

-

Reaction Setup: Under a nitrogen atmosphere, charge a suitable reaction vessel with N-Boc-(S)-phenylglycinol (1.0 eq) and anhydrous tetrahydrofuran (THF, ~6-7 mL per gram of starting material).

-

Base Addition: To the resulting mixture, add potassium tert-butoxide (1.1 eq) portion-wise, maintaining the internal temperature between 25-30°C.

-

Reaction Monitoring: Stir the reaction for 10-12 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, quench the reaction with water and extract the product into a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE). Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-4-phenyl-2-oxazolidinone.

Step 2: Thionation to this compound

-

Reaction Setup: In a reaction flask under a nitrogen atmosphere, combine (S)-4-phenyl-2-oxazolidinone (1.0 eq) and high-purity sulfur powder (1.05 eq).[6]

-

Reagent Addition: At room temperature, add a 30% aqueous solution of ammonium polysulfide (1.05 eq) dropwise to the mixture.[6]

-

Reaction: After the addition is complete, heat the mixture to 40-50°C and maintain for approximately 8 hours, monitoring for the disappearance of the starting material by TLC or HPLC.[6]

-

Workup and Purification: Cool the reaction to room temperature and filter the crude solid. The filtrate is then diluted with water and extracted with MTBE. The combined organic layers are washed, dried, and concentrated. The final product is purified by recrystallization from a suitable solvent system (e.g., n-heptane/ethyl acetate) to yield this compound with high purity (>99%).[6]

Mechanism of Stereocontrol in Asymmetric Aldol Reactions

The primary function of this compound is to provide a chiral environment that forces reactions to proceed with a specific spatial orientation. The asymmetric aldol reaction is a classic example.

The Zimmerman-Traxler Transition State Model

The high diastereoselectivity observed in these reactions is explained by the Zimmerman-Traxler model, which postulates a rigid, chair-like six-membered transition state.[7]

-

Acylation: The auxiliary is first acylated (e.g., with propionyl chloride) to attach the desired enolate precursor.

-

Enolate Formation: A Lewis acid (e.g., dibutylboron triflate, Bu₂BOTf) and a hindered base (e.g., diisopropylethylamine, DIPEA) are used to generate a Z-enolate. The Lewis acid chelates to both the nitrogen and the thione sulfur, fixing the conformation of the N-acyl group.

-

Facial Shielding: The phenyl group at the C4 position sterically blocks one face (the si-face) of the enolate.

-

Aldehyde Approach: The aldehyde electrophile is coordinated by the Lewis acid and can only approach the enolate from the less hindered re-face.

-

Stereodefined Product Formation: This controlled approach through the chair-like transition state leads predictably to the syn-aldol adduct.

Caption: Logical flow of an asymmetric aldol reaction using the chiral auxiliary.

Applications in Drug Development & Total Synthesis

The utility of this compound is demonstrated in its application toward the synthesis of complex, biologically active molecules where precise stereochemistry is non-negotiable.

One notable area of application is in the development of novel synthetic routes to complex pharmaceutical agents. For instance, research has explored the use of the related (R)-4-phenyl-1,3-oxazolidine-2-thione in asymmetric glycolate aldol additions as a foundational strategy for accessing key stereocenters in analogues of the HIV protease inhibitor Darunavir.[8] This work underscores the auxiliary's role in creating complex hydroxyethyl isosteres, which are critical pharmacophores in many protease inhibitors. The ability to reliably install two contiguous stereocenters in a single step, as demonstrated in aldol additions, significantly shortens synthetic routes, reduces waste, and facilitates the rapid generation of derivative libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound is more than a mere analogue of its oxazolidinone cousin; it is a specialized and highly effective chiral auxiliary that offers a distinct set of properties for the discerning synthetic chemist. Its robust performance in inducing asymmetry, coupled with the development of safer, more scalable synthetic protocols, ensures its continued relevance in demanding research and development environments. For professionals engaged in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals, this auxiliary represents a powerful and reliable tool for mastering stereochemical control.

References

-

Google Patents. Preparation method of (S)-4-phenyl-2-oxazolidinone. CN112500361A. [6]

-

Ningbo Inno Pharmchem Co.,Ltd. Understanding the Properties and Applications of (4R)-4-Phenyl-1,3-thiazolidine-2-thione. [Link][5]

-

Witte, J. M. (2023). An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2,3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of the Hiv Protease Inhibitor Darunavir. Illinois State University, Theses and Dissertations. [Link][8]

Sources

- 1. chemscene.com [chemscene.com]

- 2. (S)-4-苯基噁唑烷-2-硫酮 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS:190970-57-1 FT-0602419 this compound Product Detail Information [finetechchem.com]

- 4. cas 190970-57-1|| where to buy (S)-4-phenyloxazolidine-2-thione [english.chemenu.com]

- 5. nbinno.com [nbinno.com]

- 6. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

An In-Depth Technical Guide to (S)-4-Phenyl-1,3-oxazolidine-2-thione: A Chiral Auxiliary for High-Fidelity Asymmetric Synthesis

Authored by a Senior Application Scientist

Foreword: Beyond the Evans Auxiliary

For decades, the field of asymmetric synthesis has been dominated by the foundational work of David A. Evans and his eponymous oxazolidinone chiral auxiliaries. These tools have proven indispensable for the stereocontrolled formation of carbon-carbon bonds. However, for the modern researcher and drug development professional, pushing the boundaries of efficiency and diastereoselectivity requires an expanded toolkit. This guide focuses on a powerful, yet nuanced, relative of the classic Evans auxiliary: (S)-4-Phenyl-1,3-oxazolidine-2-thione .

The strategic replacement of the carbonyl oxygen with a sulfur atom imparts unique stereoelectronic properties that can offer distinct advantages, particularly in achieving high levels of induction in aldol and other acylation-based transformations.[1] This document provides a comprehensive overview of its structure, mechanism of action, and field-proven protocols, designed to empower researchers to leverage this auxiliary with confidence and precision.

Core Structure and Physicochemical Profile

This compound is a heterocyclic compound featuring a stereogenic center at the C4 position, derived from (S)-phenylglycinol. The defining feature is the thione group (C=S) at the C2 position.

Caption: Chemical structure of this compound.

The phenyl group at the chiral center is the primary stereocontrolling element. Its steric bulk is fundamental to directing the approach of electrophiles in subsequent reactions. The thione group, being more polarizable and a better Lewis base than its carbonyl counterpart, enhances Lewis acid chelation, leading to more rigid and well-defined transition states—a key factor for its high diastereoselectivity.[2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉NOS | [3] |

| Molecular Weight | 193.26 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 129-132 °C | [6] |

| Optical Rotation [α] | Varies with solvent and conditions | [5] |

Table 2: Characteristic ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH | ~8.17 | s (broad) | Exchangeable proton on the nitrogen. |

| Phenyl (Ar-H) | 7.33-7.43 | m | Protons of the C4-phenyl substituent. |

| C4-H | 5.09-5.13 | m (dd) | Methine proton at the stereocenter. |

| C5-Hₐ | 4.94-4.99 | m (dd) | One of the diastereotopic methylene protons. |

| C5-Hₑ | 4.34-4.38 | m (dd) | The other diastereotopic methylene proton. |

| Note: Exact chemical shifts can vary slightly. Data synthesized from reference[7]. |

The Principle of Stereocontrol: A Mechanistic Deep Dive

The utility of this compound lies in its function as a "chiral messenger." It is temporarily installed onto a prochiral substrate, directs a stereoselective transformation, and is then removed, leaving behind a newly created chiral center in the product. The entire process hinges on the predictable formation of a rigid, chelated transition state.

The Causality Chain for Stereoselectivity:

-

N-Acylation: The auxiliary is first acylated at the nitrogen atom. This step attaches the substrate of interest (e.g., a propionyl group for an aldol reaction) to the chiral scaffold. This N-acyl bond is crucial as it positions the substrate's enolizable protons in a sterically defined environment.[8]

-

Enolate Formation: Treatment with a suitable base (e.g., LDA for kinetic control) or a Lewis acid/tertiary amine combination (e.g., TiCl₄/Hünig's base for soft enolization) generates a (Z)-enolate.[9] The geometry of this enolate is critical for the subsequent stereochemical outcome.

-

Lewis Acid Chelation: A Lewis acid (e.g., TiCl₄, Bu₂BOTf) is introduced. It coordinates bidentately to both the acyl carbonyl oxygen and the thione sulfur. This chelation locks the N-acyl group into a rigid conformation, minimizing conformational flexibility.[2]

-

Face-Selective Electrophilic Attack: The bulky phenyl group at C4 effectively blocks one face of the planar enolate. Consequently, an incoming electrophile (e.g., an aldehyde) can only approach from the less sterically hindered face. This enforced trajectory is the origin of the high diastereoselectivity.[8][10]

-

Chair-Like Transition State: The reaction proceeds through a well-ordered, six-membered chair-like transition state (a Zimmerman-Traxler model), where the substituents of both the enolate and the electrophile occupy pseudo-equatorial positions to minimize 1,3-diaxial interactions.[8][9] This predictable arrangement dictates the absolute configuration of the two newly formed stereocenters.

Caption: General workflow for asymmetric synthesis using the chiral auxiliary.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems. The rationale behind key steps is provided to allow for adaptation and troubleshooting.

Protocol 3.1: N-Propionylation of this compound

This procedure attaches the propionyl group, which will serve as the enolate precursor for a subsequent aldol reaction.

Rationale: The use of n-butyllithium (n-BuLi) at low temperatures ensures quantitative deprotonation of the auxiliary's N-H proton to form the lithium amide. This highly nucleophilic species then reacts cleanly with propionyl chloride. Performing the reaction at -78 °C prevents side reactions, such as attack at the thione sulfur.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF, ~0.1 M).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq, 1.6 M in hexanes) dropwise via syringe. Stir for 30 minutes at -78 °C. The solution may change color, indicating formation of the lithium salt.

-

Acylation: Add propionyl chloride (1.1 eq) dropwise to the solution at -78 °C.

-

Reaction & Quench: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 1 hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a 10-20% ethyl acetate in hexanes gradient) to yield the pure N-propionyl derivative.

Protocol 3.2: Asymmetric Titanium-Mediated Aldol Reaction

This protocol describes the core C-C bond-forming reaction, generating a syn-aldol adduct with high diastereoselectivity.

Rationale: Titanium tetrachloride (TiCl₄) serves as the Lewis acid, forming the rigid, chelated enolate.[2] Hünig's base (N,N-diisopropylethylamine) is a non-nucleophilic base used to scavenge the HCl byproduct of enolization without interfering with the titanium center. The reaction is run at low temperature to maximize selectivity by ensuring the reaction proceeds through the lowest-energy, most-ordered transition state.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, argon-purged flask containing the N-propionyl auxiliary (1.0 eq), add anhydrous dichloromethane (DCM, ~0.1 M). Cool the solution to -78 °C.

-

Lewis Acid Addition: Add titanium tetrachloride (1.1 eq, 1.0 M in DCM) dropwise. The solution will typically turn a deep color. Stir for 5 minutes.

-

Enolization: Add Hünig's base (1.2 eq) dropwise. Stir the mixture at -78 °C for 30-45 minutes to ensure complete enolate formation.

-

Electrophile Addition: Add the desired aldehyde (1.2 eq), either neat or as a solution in DCM, dropwise at -78 °C.

-

Reaction: Stir at -78 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quench & Workup: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Separate the layers, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: The diastereomeric ratio (d.r.) can be determined from the ¹H NMR spectrum of the crude product. Purify by flash column chromatography to isolate the major diastereomer.

Protocol 3.3: Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to reveal the chiral product, often a β-hydroxy carboxylic acid derivative.

Rationale: The N-acyl bond is robust but can be cleaved under specific conditions. Hydrolysis using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide, is a mild and effective method that transforms the adduct into the corresponding carboxylic acid without epimerizing the newly formed stereocenters.

Step-by-Step Methodology:

-

Preparation: Dissolve the purified aldol adduct (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

-

Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq) dropwise, followed by aqueous lithium hydroxide (LiOH, 2.0 eq).

-

Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours.

-

Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Workup & Auxiliary Recovery: Concentrate the mixture in vacuo to remove most of the THF. Make the aqueous solution basic (pH > 11) with NaOH and extract with DCM or ethyl acetate to recover the this compound auxiliary.

-

Product Isolation: Acidify the aqueous layer to pH < 3 with dilute HCl. Extract the desired chiral carboxylic acid product with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product.

Concluding Remarks for the Advanced Practitioner

The this compound is more than a mere alternative to classic oxazolidinones; it is a specialized tool for achieving superior levels of stereocontrol in demanding synthetic contexts.[1] Its enhanced chelating ability often translates to higher diastereomeric ratios, particularly with sterically challenging substrates.[2] While the protocols provided offer a robust starting point, the true potential of this auxiliary is unlocked through careful optimization of the Lewis acid, base, and solvent system for each unique transformation. As with any high-precision tool, a deep understanding of the underlying mechanistic principles is paramount to its successful application in the complex landscape of modern total synthesis and drug development.

References

- CN112500361A - Preparation method of (S)

- Guidechem. What is the synthesis route of (S)-(+)-4-Phenyl-2-oxazolidinone? - FAQ.

- Witte, J. M. (2023). An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of the Hiv Protease Inhibitor Darunavir. Theses and Dissertations.

- Talamona, C., et al. (2012). (R)-2-Phenoxy-1-(4-phenyl-2-sulfanylidene-1,3-oxazolidin-3-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2938.

- Li, W., et al. (2015). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules, 20(9), 17208-17218.

- Crimmins, M. T. (2010). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México, 54(4), 226-235.

- ChemicalBook. (S)-(+)-4-Phenyl-2-oxazolidinone(99395-88-7) 1H NMR.

- OChem Tutor. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.

- ChemBK. (4S)-4-phenyl-1,3-oxazolidin-2-one.

- ChemicalBook. (S)-(+)-4-Phenyl-2-oxazolidinone synthesis.

- ResearchGate. Fragments of 1 H NMR spectra of 1,3-diphenyl-2-thioxoimidazolidine-4,5-dione 1c and 3-phenyl-2-(phenylimino)thiazolidine-4,5-dione 6.

- ChemicalBook. (s)-(+)-4-phenyl-1,3-oxazolidinone-2-thione.

- Lee, J., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 24(17), 3144.

- ChemicalBook. (S)-4-PHENYL-1,3-THIAZOLIDINE-2-THIONE.

- CymitQuimica. (4S)-(+)-4-Phenyl-1,3-oxazolidin-2-one.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of (4R)-4-Phenyl-1,3-thiazolidine-2-thione.

- NIST. (4R,5S)-(+)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thione. NIST WebBook.

- Witte, J. M. (2023). An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes...

- Sigma-Aldrich. (S)-(+)-4-Phenyl-2-oxazolidinone 98%. Product Page.

- PubChem. (4R)-4-phenyl-1,3-oxazolidin-2-one.

- Singh, V., & Singh, S. (2012). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 2(20), 7587-7613.

- ChemicalBook. (r)-4-phenyl-1,3-oxazolidine-2-thione(171877-37-5) 1 h nmr.

Sources

- 1. (R)-2-Phenoxy-1-(4-phenyl-2-sulfanylidene-1,3-oxazolidin-3-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 3. (4S)-(+)-4-Phenyl-1,3-oxazolidin-2-one | CymitQuimica [cymitquimica.com]

- 4. (4R,5S)-(+)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thione [webbook.nist.gov]

- 5. nbinno.com [nbinno.com]

- 6. (S)-(+)-4-苯基-2-噁唑烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]

- 8. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

Whitepaper: Elucidating the Stereodirecting Mechanism of (S)-4-Phenyl-1,3-oxazolidine-2-thione in Asymmetric Synthesis

An in-depth technical guide on the core mechanism of action for (S)-4-Phenyl-1,3-oxazolidine-2-thione.

Abstract: this compound stands as a cornerstone chiral auxiliary in modern asymmetric synthesis. Its efficacy lies in its rigid, predictable conformational bias, which allows for high levels of stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a detailed exploration of the structural features underpinning its mechanism of action, focusing on the role of the C4-phenyl group in creating a defined chiral environment. We will dissect the mechanistic basis of stereoselectivity in key transformations such as aldol additions, alkylations, and acylations. Detailed experimental protocols, supported by mechanistic diagrams and quantitative data, are provided to offer researchers and drug development professionals a comprehensive resource for the practical application and theoretical understanding of this powerful synthetic tool.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a paramount challenge in pharmaceutical development, as the therapeutic activity and toxicological profile of a drug are often dictated by its stereochemistry. Chiral auxiliaries are enantiomerically pure compounds that are reversibly attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved, yielding an enantiomerically enriched product.

This compound belongs to the Evans' family of oxazolidinone-based auxiliaries, but with a key modification: the replacement of the C2-oxo group with a thione. This substitution significantly influences the electronic and steric properties of the N-acyl system, leading to enhanced stereoselectivities in certain reactions. The primary "mechanism of action" of this auxiliary is not biological, but rather its ability to control the facial selectivity of reactions at the α-carbon of an attached acyl group.

Core Mechanism: Steric Hindrance and Conformational Control

The stereodirecting power of this compound originates from the steric bulk of the C4-phenyl group. When an acyl group is attached to the nitrogen atom, the entire N-acyl-oxazolidinethione system adopts a well-defined conformation to minimize steric strain.

The key to its function lies in the formation of a specific enolate geometry upon deprotonation with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The C4-phenyl group effectively blocks one face of the resulting enolate, forcing an incoming electrophile to approach from the less hindered face.

Below is a diagram illustrating the generally accepted model for stereochemical induction.

Caption: Logical workflow for asymmetric synthesis using this compound.

The formation of the (Z)-enolate is crucial and is favored due to chelation between the lithium cation, the enolate oxygen, and the sulfur atom of the thione group. This chelated, rigid five-membered ring structure orients the α-substituent away from the C4-phenyl group, leaving the si-face of the enolate exposed for electrophilic attack.

Application in Asymmetric Aldol Additions

One of the most powerful applications of this auxiliary is in directing stereoselective aldol additions. The N-propionyl derivative, for example, can be used to generate syn-aldol products with high diastereoselectivity.

Experimental Protocol: Asymmetric Aldol Addition

The following is a representative protocol for the reaction of an N-propionyl-(S)-4-phenyl-1,3-oxazolidine-2-thione with an aldehyde.

Step 1: Acylation of the Auxiliary

-

Dissolve this compound (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C.

-

Add n-butyllithium (1.05 equiv) dropwise and stir for 30 minutes.

-

Add propanoyl chloride (1.1 equiv) dropwise and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

-

Purify the N-propionyl derivative by flash column chromatography.

Step 2: Diastereoselective Aldol Reaction

-

Dissolve the N-propionyl derivative (1.0 equiv) in anhydrous CH₂Cl₂ and cool to -78 °C.

-

Add titanium(IV) chloride (TiCl₄, 1.1 equiv) dropwise, followed by diisopropylethylamine (DIPEA, 1.2 equiv). Stir for 1 hour to form the titanium enolate.

-

Add the desired aldehyde (1.2 equiv) dropwise and stir at -78 °C for 2-4 hours.

-

Quench the reaction with a 1:1 mixture of saturated aqueous NH₄Cl and water.

-

Extract the product with CH₂Cl₂ and purify by flash column chromatography.

Step 3: Auxiliary Cleavage

-

Dissolve the aldol adduct in a THF/water mixture (e.g., 4:1).

-

Add lithium hydroxide (LiOH, 4.0 equiv) and 30% hydrogen peroxide (H₂O₂, 4.0 equiv).

-

Stir at room temperature until the starting material is consumed (monitored by TLC).

-

Quench with sodium sulfite and extract the chiral β-hydroxy carboxylic acid. The auxiliary can be recovered from the aqueous layer.

Expected Diastereoselectivity

The use of a Lewis acid like TiCl₄ is critical as it promotes the formation of a rigid, chelated transition state that enhances facial selectivity.

| Electrophile (Aldehyde) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) of syn Isomer |

| Isobutyraldehyde | >98:2 | >99% |

| Benzaldehyde | >95:5 | >98% |

| Acetaldehyde | 90:10 | >97% |

Data is representative and compiled from typical results in the literature.

The following diagram illustrates the proposed transition state for the TiCl₄-mediated aldol addition.

The Alchemist's Helper: A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. This is particularly true in the pharmaceutical industry, where the therapeutic effect of a drug molecule is often intrinsically linked to its specific stereochemistry. Asymmetric synthesis, the art of selectively creating one enantiomer of a chiral molecule over the other, is therefore a cornerstone of modern drug development.[1][2] Among the powerful tools in the synthetic chemist's arsenal, chiral auxiliaries have long stood as a reliable and versatile strategy for achieving high levels of stereocontrol.[1][3]

This in-depth technical guide, designed for the practicing researcher and drug development professional, moves beyond a mere listing of methods. It aims to provide a deep, mechanistic understanding of how chiral auxiliaries work, the causality behind experimental choices, and the practical considerations for their successful implementation. We will explore the core principles, delve into the most influential classes of auxiliaries, and provide actionable protocols, all grounded in authoritative scientific literature.

Part 1: The Core Principles of Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] The fundamental principle lies in converting a transient, difficult-to-control enantioselective reaction into a more manageable diastereoselective one. The products of an auxiliary-directed reaction are diastereomers, which possess different physical properties, allowing for their separation by standard laboratory techniques like column chromatography or crystallization.[1]

The general workflow of employing a chiral auxiliary can be visualized as a three-step process:

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

A truly effective chiral auxiliary must satisfy a stringent set of criteria to be of practical use:

-

High Diastereoselectivity: It must induce a high degree of stereocontrol in the desired transformation.

-

Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and subsequently removed under mild conditions without causing racemization of the newly formed stereocenter.[]

-

Availability and Recyclability: Ideally, the auxiliary should be readily available in both enantiomeric forms and recoverable in high yield for reuse, which is a key consideration for large-scale synthesis.[5]

-

Crystallinity: Crystalline derivatives of the substrate-auxiliary adduct can facilitate purification and enantiomeric enrichment through recrystallization.

Part 2: Major Classes of Chiral Auxiliaries: A Mechanistic Deep Dive

The field of asymmetric synthesis is rich with a diverse array of chiral auxiliaries, each with its own strengths and applications. Here, we explore some of the most influential and widely used classes.

Evans Oxazolidinones

Developed by David A. Evans, chiral oxazolidinones are arguably one of the most successful and widely utilized classes of chiral auxiliaries, particularly for stereoselective aldol reactions and alkylations.[1][6]

Structure and Preparation: These auxiliaries are typically derived from readily available amino acids, such as valine or phenylalanine. The N-acylated oxazolidinone serves as the reactive species.

Mechanism of Stereocontrol: The high degree of stereoselectivity arises from the formation of a rigid, chelated Z-enolate upon deprotonation with a suitable base (e.g., LDA or NaHMDS).[7] The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.[5]

Caption: Stereochemical control in Evans oxazolidinone alkylation.

Scope and Applications: Evans auxiliaries have been successfully applied in numerous total syntheses of complex natural products.[1][8] For example, in the synthesis of the macrolide cytovaricin, Evans utilized oxazolidinone auxiliaries to set the absolute stereochemistry of nine stereocenters.[1]

Myers' Pseudoephedrine Amides

Andrew G. Myers developed a practical and highly efficient chiral auxiliary system based on the readily available and inexpensive pseudoephedrine.[9][10] Both enantiomers of pseudoephedrine are accessible, making this a versatile choice.[9]

Structure and Preparation: Pseudoephedrine is N-acylated to form a tertiary amide.[9]

Mechanism of Stereocontrol: Upon treatment with a strong base like lithium diisopropylamide (LDA), a dianion is formed. The lithium alkoxide internally chelates the lithium enolate, creating a rigid, bicyclic structure. This conformation forces the incoming electrophile to approach from the face opposite the methyl group, leading to high diastereoselectivity.[11][12] The presence of lithium chloride is often crucial for achieving high yields and selectivities.[13]

Caption: Mechanism of stereocontrol in Myers' asymmetric alkylation.

Scope and Applications: This methodology is particularly effective for the asymmetric alkylation of a wide variety of substrates to produce enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[9][14]

Enders' SAMP/RAMP Hydrazones

The SAMP/RAMP hydrazone method, developed by Dieter Enders, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[15] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are derived from proline.[16]

Structure and Preparation: The chiral auxiliary is condensed with a ketone or aldehyde to form a hydrazone.[15]

Mechanism of Stereocontrol: Deprotonation of the hydrazone with LDA forms a rigid, chelated azaenolate. The bulky pyrrolidine ring effectively shields one face of the azaenolate, directing the electrophile to the opposite face with high stereoselectivity.[17][18]

Scope and Applications: The resulting alkylated hydrazone can be cleaved to afford the desired α-alkylated ketone or aldehyde in high enantiomeric excess.[19] This method has a broad substrate scope and has been widely applied in natural product synthesis.

Oppolzer's Sultams

Camphor-derived sultams, introduced by Wolfgang Oppolzer, are another important class of chiral auxiliaries. The rigid bicyclic structure of camphor provides an excellent scaffold for inducing asymmetry.[]

Structure and Preparation: These auxiliaries are prepared from camphor and are commercially available. They are typically used as N-acyl derivatives.

Mechanism of Stereocontrol: The stereochemical outcome is dictated by the formation of a chelated enolate, where the metal cation is coordinated by both the carbonyl oxygen and one of the sulfonyl oxygens. This chelation, combined with the steric bulk of the camphor skeleton, directs the approach of the electrophile.[20] However, recent studies suggest that the stereoselectivity may arise from stereoelectronic effects of the sultam ring rather than chelation alone.[21][22]

Scope and Applications: Oppolzer's sultams are effective in a wide range of asymmetric transformations, including alkylations, aldol reactions, and conjugate additions.[20]

Part 3: Experimental Design and Protocols

The successful application of chiral auxiliaries requires careful planning and execution. This section provides practical guidance on experimental design and a detailed protocol for a key transformation.

Selection of the Appropriate Chiral Auxiliary

The choice of chiral auxiliary is dictated by several factors, including the nature of the substrate, the desired transformation, and the target functional group after cleavage. The following table provides a general guide for selecting an auxiliary for common transformations.

| Desired Transformation | Recommended Auxiliaries | Key Considerations |

| Aldol Reaction (syn-selective) | Evans Oxazolidinones | Excellent for creating two contiguous stereocenters.[1] |

| Alkylation of Carboxylic Acid Derivatives | Evans Oxazolidinones, Myers' Pseudoephedrine Amides | Myers' auxiliary is often advantageous due to its low cost and broad substrate scope.[9][12] |

| Alkylation of Aldehydes and Ketones | Enders' SAMP/RAMP Hydrazones | A reliable method for α-functionalization of carbonyl compounds. |

| Conjugate Addition | Oppolzer's Sultams | The rigid structure provides high stereocontrol in Michael additions. |

Detailed Experimental Protocol: Evans Asymmetric Alkylation

This protocol describes a typical procedure for the diastereoselective alkylation of an N-acyl oxazolidinone, a foundational experiment in asymmetric synthesis.[7]

Step 1: Acylation of the Chiral Auxiliary

-

Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C.

-

Add n-butyllithium (1.05 equiv) dropwise and stir for 15 minutes.

-

Add the desired acyl chloride (1.1 equiv) and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

-

Purify the N-acyl oxazolidinone by column chromatography.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) and stir for 30 minutes to form the sodium enolate.

-

Add the alkyl halide (1.2 equiv) and stir at -78 °C until the reaction is complete (monitor by TLC).

-

Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Purify the alkylated product by column chromatography. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Step 3: Cleavage of the Chiral Auxiliary

The method of cleavage depends on the desired functional group. The following is a protocol for hydrolytic cleavage to a carboxylic acid.[23][24]

-

Dissolve the alkylated N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add 30% hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv).

-

Stir the reaction at 0 °C for 1-2 hours.

-

Quench the excess peroxide by adding aqueous sodium sulfite.

-

Acidify the mixture with HCl and extract the carboxylic acid with ethyl acetate.

-

The chiral auxiliary can be recovered from the aqueous layer.

Part 4: Industrial Applications and Future Outlook

Chiral auxiliaries are not merely academic curiosities; they are robust tools employed in the large-scale synthesis of pharmaceuticals.[1] The reliability and predictability of auxiliary-based methods make them particularly attractive in the early stages of drug development.[1] For instance, the synthesis of atorvastatin (Lipitor) has utilized chiral auxiliary-based methods to establish key stereocenters.[1]

While the rise of asymmetric catalysis has provided powerful alternatives, chiral auxiliaries continue to hold their own, especially when a suitable catalytic system is not available or when absolute stereochemical control is paramount.[24] The future of chiral auxiliaries will likely involve the development of new, more efficient auxiliaries that can be used in catalytic amounts and are easily recyclable, further enhancing their appeal from both an economic and environmental perspective.

References

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

-

Sharpless epoxidation. Wikipedia. [Link]

-

Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. [Link]

-

Corey–Itsuno reduction. Wikipedia. [Link]

-

Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

-

Myers Asymmetric Alkylation. Molecules and Materials. [Link]

-

Sharpless Asymmetric Epoxidation. ResearchGate. [Link]

-

Corey–Itsuno reduction. Grokipedia. [Link]

-

Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]

-

Sharpless Asymmetric Epoxidation Reaction. Chem 115 Myers. [Link]

-

Myers Asymmetric Alkylation. SynArchive. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

-

Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. [Link]

-

Asymmetric Synthesis. University of York. [Link]

-

Methods for cleavage of chiral auxiliary. ResearchGate. [Link]

-

Evans aldol ppt. SlideShare. [Link]

-

Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]

-

Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes. PubMed. [Link]

-

Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides. STAX. [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

Industrial Applications of Chiral Auxiliaries. ResearchGate. [Link]

-

Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PubMed Central. [Link]

-

Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]

-

(S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP). Organic Syntheses. [Link]

-

Asymmetric Alkylation of Enolates. Chem 115 Myers. [Link]

-

Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Organic Chemistry Frontiers. [Link]

-

Itsuno-Corey Reduction. SynArchive. [Link]

-

Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Williams College. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications. [Link]

-

Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. [Link]

-

Enantioselective Conjugate Addition - Oppolzer's sultam auxiliary. ChemTube3D. [Link]

-

Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PubMed Central. [Link]

-

9.1 Introduction to Industrial Applications of Asymmetric Synthesis. ResearchGate. [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. ACS Publications. [Link]

-

ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT. [Link]

-

Ender's SAMP/RAMP stereoselective alkylation. YouTube. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]

- 3. Chiral Auxiliaries [sigmaaldrich.com]

- 5. york.ac.uk [york.ac.uk]

- 6. Evans aldol ppt | PPTX [slideshare.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]

- 10. synarchive.com [synarchive.com]

- 11. Thesis | Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides | ID: 0z708w436 | STAX [stax.strath.ac.uk]

- 12. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. researchgate.net [researchgate.net]

- 15. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. youtube.com [youtube.com]

- 19. web.mit.edu [web.mit.edu]

- 20. chemtube3d.com [chemtube3d.com]

- 21. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sodiated Oppolzer enolates: solution structures, mechanism of alkylation, and origin of stereoselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 23. benchchem.com [benchchem.com]

- 24. chemistry.williams.edu [chemistry.williams.edu]

A Senior Application Scientist's In-Depth Technical Guide to Chiral Auxiliaries: A Comparative Analysis of Evans and Non-Evans Systems

For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the selection of an appropriate chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome of a reaction. This guide provides an in-depth technical exploration of the foundational Evans chiral auxiliaries and a comparative analysis of prominent non-Evans systems, offering field-proven insights into their mechanisms, applications, and practical considerations.

The Principle of Chiral Auxiliaries in Asymmetric Synthesis

In the realm of stereochemistry, a chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to control the stereochemical course of a subsequent reaction.[1] The inherent chirality of the auxiliary directs the formation of one diastereomer in preference to the other.[1] Following the stereoselective transformation, the auxiliary is cleaved and can ideally be recovered for reuse, yielding the desired enantiomerically enriched product.[1] This strategy has been instrumental in the synthesis of numerous complex molecules, including pharmaceuticals and natural products.[2][3]

The effectiveness of a chiral auxiliary hinges on several key factors:

-

High Diastereoselectivity: It must induce a high degree of stereocontrol in the desired transformation.

-

Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and subsequently removed under mild conditions without racemization of the product.

-

Recoverability and Reusability: For cost-effectiveness, the auxiliary should be recoverable in high yield and purity.

-

Predictable Stereochemical Outcome: The stereochemistry of the product should be reliably predictable based on the structure of the auxiliary.

The Gold Standard: Evans Oxazolidinone Auxiliaries

Developed by David A. Evans, oxazolidinone-based chiral auxiliaries have become a cornerstone of asymmetric synthesis due to their high levels of stereocontrol, reliability, and predictable outcomes.[1][4] These auxiliaries are typically derived from readily available amino acids, such as valine and phenylalanine.[4]

Mechanism of Stereocontrol

The remarkable stereoselectivity of Evans auxiliaries is primarily attributed to steric hindrance. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate formed from the N-acylated auxiliary.[5] This steric blockade directs the approach of an electrophile to the less hindered face. The formation of a rigid, chelated (Z)-enolate is crucial for achieving a high degree of stereocontrol.[5]

Key Applications of Evans Auxiliaries

The asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a robust method for synthesizing chiral carboxylic acid derivatives.[6] The diastereoselectivity of this reaction is consistently high, often exceeding 98:2.[6][7]

Table 1: Performance of Evans Auxiliaries in Asymmetric Alkylation

| Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

| (R)-4-Benzyl-2-oxazolidinone | Allyl Iodide | 98:2 | 61-77 |

| (S)-4-Isopropyl-2-oxazolidinone | Benzyl Bromide | >99:1 | 92 |

| (R)-4-Phenyl-2-oxazolidinone | Ethyl Iodide | >95:5 | 53 |

Data compiled from various sources, including[6][8][9].

The Evans asymmetric aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, typically yielding the syn-aldol product with excellent stereocontrol.[10] The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[10]

Table 2: Performance of Evans Auxiliaries in Asymmetric Aldol Reactions

| Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| (R)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 80-95 |

| (S)-4-Isopropyl-2-oxazolidinone | Benzaldehyde | >99:1 | 70-80 |

| (R)-4-Phenyl-2-oxazolidinone | Propionaldehyde | >99:1 | 85 |

Data compiled from various sources, including[10][11].

A Comparative Look at Non-Evans Chiral Auxiliaries

While Evans auxiliaries are highly effective, a diverse array of non-Evans systems have been developed, each offering unique advantages in specific synthetic contexts.

Oppolzer's Camphorsultam

Derived from naturally occurring camphor, Oppolzer's sultam is a versatile chiral auxiliary used in a wide range of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[1][12][13] A key feature of camphorsultam is its rigid bicyclic structure, which provides excellent facial shielding.[13]

-

Advantages: High diastereoselectivity, often crystalline products that are easily purified, and the auxiliary is readily recoverable.[14][15]

-

Mechanism: Stereocontrol is achieved through steric hindrance from the camphor skeleton, directing the approach of the electrophile.

-

Applications: Notably successful in asymmetric Diels-Alder reactions, providing high endo/exo selectivity and diastereoselectivity.[16]

Myers' Pseudoephedrine Amides

Developed by Andrew G. Myers, pseudoephedrine-based chiral auxiliaries offer a practical and highly effective method for the asymmetric alkylation of a wide range of substrates.[17][18] Both enantiomers of pseudoephedrine are inexpensive and readily available.[18]

-

Advantages: Broad substrate scope, including less reactive alkyl halides, high diastereoselectivity, and the auxiliary can be cleaved under mild conditions to yield chiral carboxylic acids, alcohols, aldehydes, or ketones.[17][18][19]

-

Mechanism: The reaction proceeds through a chelated enolate, where the lithium cation is coordinated to both the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a rigid structure that directs alkylation.[17][20]

-

Noteworthy Feature: The addition of lithium chloride can significantly enhance the rate and cleanliness of the alkylation reaction.[8]

Enders' SAMP/RAMP Hydrazones

The SAMP ( (S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ( (R)-1-amino-2-methoxymethylpyrrolidine) hydrazone method, pioneered by Dieter Enders, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[21][22]

-

Advantages: Excellent stereoselectivity, the ability to synthesize both enantiomers of a product by simply switching from SAMP to RAMP, and a broad range of applicable electrophiles.[21][22]

-

Mechanism: The hydrazone is deprotonated to form a lithiated azaenolate, which is then alkylated with high diastereoselectivity. The stereochemical outcome is dictated by the chelation of the lithium to the methoxy group and the steric bulk of the pyrrolidine ring.[23][24]

-

Applications: Widely used in the synthesis of complex natural products.[25]

Head-to-Head Comparison: Evans vs. Non-Evans Auxiliaries

Table 3: Comparative Overview of Chiral Auxiliaries

| Feature | Evans Oxazolidinones | Oppolzer's Camphorsultam | Myers' Pseudoephedrine Amides | Enders' SAMP/RAMP Hydrazones |

| Parent Molecule | Amino Acids | Camphor | Pseudoephedrine | Proline |

| Primary Applications | Alkylation, Aldol, Diels-Alder | Alkylation, Aldol, Diels-Alder | Alkylation | α-Alkylation of Aldehydes/Ketones |

| Key Advantage | High reliability and predictability | Crystalline derivatives | Broad substrate scope | Access to both enantiomers |

| Cleavage Products | Carboxylic acids, alcohols, esters | Carboxylic acids, alcohols, esters | Carboxylic acids, alcohols, aldehydes, ketones | Aldehydes, ketones |

| Limitations | Stoichiometric use | Stoichiometric use | Stoichiometric use | Stoichiometric use |

Experimental Protocols: A Practical Guide

Protocol for Diastereoselective Alkylation using an Evans Auxiliary

This protocol describes the acylation of (R)-4-benzyl-2-oxazolidinone, followed by diastereoselective alkylation.[6][9]

Step 1: Acylation of (R)-4-benzyl-2-oxazolidinone

-

To a solution of (R)-4-benzyl-2-oxazolidinone in anhydrous THF at 0 °C, add n-butyllithium dropwise.

-

After stirring for 15 minutes, add propionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

-

To a solution of the N-propionyl oxazolidinone in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) dropwise.[6]

-

After stirring for 30 minutes, add allyl iodide dropwise.[6]

-

Stir the reaction at -78 °C for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.

-

Analyze the diastereomeric ratio by NMR or GC and purify by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

To a solution of the alkylated product in a mixture of THF and water at 0 °C, add 30% hydrogen peroxide followed by aqueous lithium hydroxide.[6]

-

Stir the reaction for 4 hours at room temperature.

-

Quench the excess peroxide with aqueous sodium sulfite.

-

Acidify the mixture with HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

-

The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Conclusion: Selecting the Right Tool for the Job

The choice between Evans and non-Evans chiral auxiliaries is dictated by the specific requirements of the synthetic target and the reaction . Evans oxazolidinones remain the benchmark for reliability and high stereoselectivity in a broad range of applications. However, non-Evans auxiliaries like Oppolzer's sultam, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones provide powerful, and sometimes superior, alternatives for specific transformations. A thorough understanding of the mechanistic nuances and practical considerations of each system is paramount for the successful design and execution of complex asymmetric syntheses in modern drug discovery and development.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

Enders, D., & Eichenauer, H. (1976). Asymmetric synthesis of ant alarm pheromone; (S)-(+)-4-methyl-3-heptanone. Angewandte Chemie International Edition in English, 15(9), 549-551. [Link]

-

Wikipedia contributors. (2023, December 12). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 4, 2026, from [Link]

-